molecular formula C7H6ClN3 B1280293 1-(Azidomethyl)-4-chlorobenzene CAS No. 27032-10-6

1-(Azidomethyl)-4-chlorobenzene

Cat. No. B1280293
CAS RN: 27032-10-6
M. Wt: 167.59 g/mol
InChI Key: JMTPIENQTKMREN-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-4-chlorobenzene, or 1-AMCB, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, volatile, and flammable liquid that is stable under normal conditions. It is a member of the azide family of compounds and is used as a reagent in organic synthesis. It is commonly used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and polymers.

Scientific Research Applications

Synthesis and Industrial Applications

  • Synthesis of Triazole Derivatives : 1-(Azidomethyl)-4-chlorobenzene was utilized in the synthesis of 1,4-disubstituted 1,2,3-triazoles, developed from azidomethyl benzene variants and dipropargyl uracil or thymine. These compounds demonstrated potential as corrosion inhibitors for steel, an important industrial application (Negrón-Silva et al., 2013).

Material Science and Engineering

  • Liquid Crystalline Polymers : Research into azobenzene-containing poly(1-alkyne)s with varying functional pendant groups, including this compound, revealed their application in creating liquid-crystalline polymers. These polymers displayed unique properties like high cis content, good thermal stability, and solubility in common solvents, making them useful in material science and engineering (Zhou et al., 2006).

  • Photoresponsive Liquid Crystalline Polymers : In the domain of photoresponsive materials, azobenzene derivatives, including those involving this compound, have been extensively studied. These compounds exhibit properties like reversible photoisomerization and potential use in optical data storage and molecular switches, highlighting their significance in advanced material technologies (Siewertsen et al., 2009).

Environmental Studies

  • Environmental Contamination Studies : Studies on chlorobenzenes, including those related to this compound, have investigated their impact on the environment. Research on microbial transformation of chlorobenzenes under anaerobic conditions provides insights into environmental remediation strategies (Adrian et al., 2000).

Chemical Synthesis and Safety

  • Improved Synthesis Techniques : Advances in the synthesis of azidomethyl benzene derivatives, including this compound, have been made to enhance safety and efficiency. For example, development in microflow azide processes for safer handling of potentially hazardous chemicals in synthesis has been a focus of research (Kopach et al., 2009).

properties

IUPAC Name

1-(azidomethyl)-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-7-3-1-6(2-4-7)5-10-11-9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTPIENQTKMREN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457531
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27032-10-6
Record name 1-(azidomethyl)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27032-10-6
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Synthesis routes and methods

Procedure details

A solution of 4-chlorobenzyl bromide in acetone was treated with NaN3 and refluxed for 3 hours. The reactions was concentrated by 50% and diluted with saturated sodium chloride solution. The reaction was then extracted with Et2O, washed with brine, dried (Na2SO4) and concentrated to give 1-(azidomethyl)-4-chlorobenzene.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-(azidomethyl)-4-chlorobenzene in the synthesis of the triazole-based corrosion inhibitors?

A1: this compound serves as a crucial building block in the synthesis of 1,4-disubstituted 1,2,3-triazoles with potential corrosion-inhibiting properties []. It reacts with dipropargyl uracil or dipropargyl thymine through a click chemistry approach, specifically a 1,3-dipolar cycloaddition, to form the desired triazole derivatives []. This reaction utilizes the azide group (-N3) within this compound to form the triazole ring, which is a key structural feature of the target compounds.

Q2: Is there any information about the analytical methods used to characterize the synthesized compounds containing the this compound moiety?

A2: The research article primarily focuses on the synthesis and electrochemical corrosion inhibition evaluation of the triazole derivatives []. While it mentions that the compounds were characterized, it doesn't delve into the specifics of the analytical techniques employed. It's safe to assume that standard characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were likely used to confirm the structures of the synthesized compounds.

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